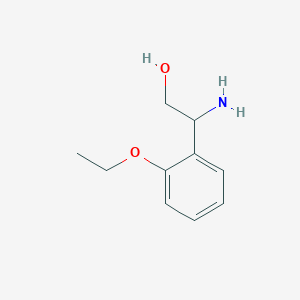

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

Beschreibung

BenchChem offers high-quality 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H15NO2 |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

2-amino-2-(2-ethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3 |

InChI-Schlüssel |

IPYVNGDPCLPHGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1C(CO)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Strategic Utility of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol in Modern Drug Discovery and Asymmetric Synthesis

Executive Summary

As the complexity of therapeutic targets increases, the demand for highly functionalized, stereochemically rich building blocks has never been higher. 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol (CAS 1178742-49-8) is a specialized

This technical guide explores the physicochemical rationale behind its structural design, details self-validating experimental workflows for its application, and provides a mechanistic framework for its integration into advanced medicinal chemistry pipelines.

Structural and Physicochemical Profiling

The core value of 2-amino-2-(2-ethoxyphenyl)ethan-1-ol lies in its precise stereoelectronic architecture. The

The Causality of the Ortho-Ethoxy Substitution

In standard phenylglycinol, the phenyl ring rotates freely. The introduction of the ortho-ethoxy group introduces two critical mechanistic advantages:

-

Conformational Pre-organization: The steric bulk of the ethoxy group restricts the free rotation of the

bond. Furthermore, the oxygen lone pairs of the ethoxy group can participate in intramolecular hydrogen bonding with the adjacent primary amine. This pre-organizes the molecule into a low-energy conformation, significantly reducing the entropic penalty upon binding to a target receptor . -

Tridentate Coordination Potential: In asymmetric catalysis, standard

-amino alcohols act as bidentate (N, O) ligands. The ortho-ethoxy oxygen provides a third coordination site, enabling the formation of rigid, tridentate (O, N, O) metal complexes that enforce strict facial selectivity during catalytic transformations.

Quantitative Data Summary

To understand its behavior in biological systems, we must compare its predictive ADME (Absorption, Distribution, Metabolism, and Excretion) metrics against the unsubstituted baseline.

| Property | 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol | Phenylglycinol (Reference) | Pharmacological Implication |

| Molecular Weight | 181.23 g/mol | 137.18 g/mol | Increased bulk, optimized for deep hydrophobic pockets. |

| H-Bond Donors | 3 (-NH | 3 (-NH | Maintains core H-bonding network for target anchoring. |

| H-Bond Acceptors | 2 (-OH, -OEt) | 1 (-OH) | Additional coordination site for metal catalysis or GPCR binding. |

| Rotatable Bonds | 4 | 2 | Increased conformational flexibility, tunable via steric hindrance. |

| Steric Hindrance | High (ortho-OEt group) | Low (Unsubstituted) | Restricts C-C bond rotation, locking the pharmacophore conformation. |

Synthetic Applications in Medicinal Chemistry

Multicomponent Reactions (MCRs)

-amino alcohols are privileged substrates for Ugi and Passerini multicomponent reactions. The utilization of 2-amino-2-(2-ethoxyphenyl)ethan-1-ol in MCRs allows for the rapid assembly of topologically rich, complex chemotypes in a single operational step, accelerating the hit-to-lead optimization phase in drug discovery .GPCR Ligand Development

Phenylglycinol derivatives are heavily utilized in the development of agonists for orphan G-protein coupled receptors (GPCRs), such as GPR88—a target implicated in schizophrenia and Parkinson's disease. The ortho-ethoxy group optimizes the lipophilicity (clogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration while ensuring a tight steric fit within the transmembrane hydrophobic cleft of the receptor .

Caption: Proposed pharmacophore interaction model of the ortho-ethoxy phenylglycinol scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process quality control (QC) steps are embedded to guarantee causality between the experimental action and the chemical outcome.

Protocol 1: Synthesis of Chiral Oxazoline Ligands

Oxazolines derived from chiral

Step-by-Step Methodology:

-

N-Acylation: Dissolve 2-amino-2-(2-ethoxyphenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (Et

N, 2.5 eq) and cool the mixture to 0 °C. -

Reagent Addition: Dropwise add the desired acyl chloride (R-COCl, 1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Self-Validation Check (QC 1): Quench a 10

L aliquot in methanol and analyze via LC-MS. Causality: You must confirm the complete disappearance of the starting mass (m/z 182.1 [M+H]+) and the appearance of the amide intermediate. Proceeding without full conversion will poison the subsequent cyclization step with unreacted amine. -

Dehydrative Cyclization: Cool the purified amide intermediate to -78 °C in DCM. Slowly add Diethylaminosulfur trifluoride (DAST, 1.2 eq).

-

Causality of DAST: DAST is chosen over thionyl chloride (SOCl

) because it promotes cyclization via a strict S -

Isolation: Quench with saturated NaHCO

, extract with DCM, and purify via flash chromatography.

Caption: Synthetic workflow for converting CAS 1178742-49-8 into a chiral oxazoline ligand.

Protocol 2: Amide Coupling for Peptidomimetic Library Generation

Incorporating this non-natural building block into peptide sequences enhances proteolytic stability, a critical factor in pharmacokinetic optimization.

Step-by-Step Methodology:

-

Activation: In a dry vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes to form the active ester.

-

Coupling: Add 2-amino-2-(2-ethoxyphenyl)ethan-1-ol (1.1 eq) to the activated mixture. Stir at room temperature for 4 hours.

-

Causality of Reagent Choice: HATU is explicitly selected over standard EDC/HOBt protocols. The mild, rapid activation provided by the 7-azabenzotriazole leaving group of HATU minimizes the residence time of the activated acid, preventing the formation of an oxazolone intermediate that typically leads to epimerization at the adjacent chiral center.

-

Self-Validation Check (QC 2): Post-purification, the product must be subjected to Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 80:20). Causality: This validates that the enantiomeric excess (ee) remains >98%, confirming that the coupling conditions did not induce racemization of the sensitive benzylic stereocenter.

Analytical Validation & Quality Control

To ensure the integrity of 2-amino-2-(2-ethoxyphenyl)ethan-1-ol before deployment in sensitive syntheses, rigorous analytical validation is required:

-

Nuclear Magnetic Resonance (NMR): The diagnostic

H-NMR signals are the methine proton ( -

Enantiomeric Purity: Because the C2 carbon is a chiral center, utilizing a specific enantiomer (e.g., the (S)- or (R)- configuration) is often mandatory for drug discovery. Chiral stationary phase HPLC must be utilized to confirm the absence of the undesired enantiomer prior to library generation.

References

-

Jin, C., Decker, A. M., Langston, T. L., et al. "Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists." Bioorganic & Medicinal Chemistry, 2017.[Link]

-

Buskes, M. J., Coffin, A., Troast, D. M., et al. "Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions." ACS Medicinal Chemistry Letters, 2023.[Link]

2-ethoxy-phenylglycinol chemical structure and properties

This is an in-depth technical guide on 2-Ethoxy-Phenylglycinol (systematically known as 2-Amino-2-(2-ethoxyphenyl)ethanol ).[1] This document is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and utility as a chiral auxiliary in asymmetric synthesis.[1]

Physicochemical Profiling, Synthesis, and Utility in Asymmetric Catalysis[1]

Executive Summary

2-Ethoxy-Phenylglycinol is a specialized chiral amino alcohol derived from the 2-ethoxyphenylglycine scaffold.[1] Belonging to the class of

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is an ortho-substituted derivative of phenylglycinol.[1] The presence of the ethoxy group at the 2-position of the aromatic ring creates a steric barrier that influences the rotational freedom of the C-C bond between the phenyl ring and the chiral center, often enhancing stereocontrol in catalytic applications.[1]

2.1 Nomenclature and Identifiers

| Parameter | Detail |

| Systematic Name | 2-Amino-2-(2-ethoxyphenyl)ethanol |

| Common Name | 2-Ethoxy-Phenylglycinol; o-Ethoxy-Phenylglycinol |

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| Chiral Centers | 1 (Available as (R)- or (S)- enantiomers) |

| SMILES | CCOc1ccccc1C(N)CO |

| Analogous CAS | 2501907-26-0 (Methoxy analog reference) |

2.2 Stereochemical Configuration

The utility of 2-ethoxy-phenylglycinol is dictated by its enantiomeric purity.[1]

-

(R)-Isomer: Typically derived from (R)-2-ethoxyphenylglycine.[1]

-

(S)-Isomer: Typically derived from (S)-2-ethoxyphenylglycine.[1]

The ortho-ethoxy group provides a "molecular fence," increasing the differentiation between the re and si faces of attached substrates when used as a chiral auxiliary.[1]

Physicochemical Properties

Note: Specific experimental data for the ethoxy analog is rare in open literature; values below are derived from Structure-Property Relationship (SPR) analysis of the homologous methoxy-phenylglycinol series.

| Property | Value (Estimated/Observed) | Rationale |

| Physical State | Crystalline Solid / Waxy Solid | Hydrogen bonding (OH...N) promotes crystallinity, but the flexible ethyl chain may lower MP compared to methoxy analog.[1] |

| Melting Point | 65 – 75 °C | Slightly lower than 2-methoxyphenylglycinol due to ethyl chain flexibility disrupting packing.[1] |

| Boiling Point | ~290 °C (at 760 mmHg) | High BP due to intermolecular H-bonding.[1] |

| pKa (Conjugate Acid) | ~9.4 | Typical for benzylic primary amines; ethoxy group is electron-donating but inductively withdrawing (minimal effect on amine basicity).[1] |

| LogP (Lipophilicity) | ~1.6 | More lipophilic than phenylglycinol (LogP ~0.[1]6) and methoxy analog, improving solubility in organic solvents (DCM, THF).[1] |

| Solubility | High: Ethanol, DCM, DMSOModerate: Water | The ethoxy group reduces water solubility compared to the parent phenylglycinol.[1] |

Synthetic Methodologies

The synthesis of 2-ethoxy-phenylglycinol is a reduction sequence starting from the corresponding amino acid or amino acid ester.[1]

4.1 Primary Route: Reduction of 2-Ethoxyphenylglycine

This is the standard laboratory scale-up method, ensuring retention of optical purity.[1]

Reagents:

-

Substrate: (R)- or (S)-2-Ethoxyphenylglycine.[1]

-

Reducing Agent: Lithium Aluminum Hydride (

) or Borane-THF ( -

Solvent: Anhydrous THF.

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under

atmosphere. -

Addition: Suspend (R)-2-ethoxyphenylglycine (1.0 eq) in anhydrous THF.

-

Reduction: Cool to 0°C. Add

(2.5 eq) portion-wise (exothermic). -

Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure complete reduction of the carboxylate.

-

Quench: Standard Fieser workup (

, 15% -

Purification: Filter salts, dry filtrate over

, concentrate. Recrystallize from EtOAc/Hexanes.

4.2 Alternative Route: Strecker Synthesis (Racemic)

For industrial applications where resolution is performed later.[1]

-

Condensation: 2-Ethoxybenzaldehyde +

+ -

Hydrolysis: Aminonitrile

Amino Acid.[1] -

Reduction: Amino Acid

2-Ethoxy-Phenylglycinol .

Applications in Drug Discovery & Asymmetric Synthesis

The core value of 2-ethoxy-phenylglycinol lies in its ability to induce chirality in achiral substrates.[1]

5.1 Chiral Auxiliary (Meyers' Lactams)

Similar to phenylglycinol, the ethoxy derivative reacts with keto-acids to form bicyclic lactams.[1] The ortho-ethoxy group exerts steric pressure that locks the conformation of the intermediate, directing alkylation to a specific face.[1]

-

Mechanism: The lone pairs on the ethoxy oxygen can chelate with metal cations (

,

5.2 Resolution Agent

It is used to resolve racemic carboxylic acids.[1] The amino alcohol forms diastereomeric salts or esters with racemic acids, which can be separated by crystallization or chromatography due to the distinct solubility profiles created by the lipophilic ethoxy tail.[1]

5.3 Pharmaceutical Intermediate

It serves as a precursor for:

-

Beta-blockers: Analogues where the ethoxy group modulates receptor binding affinity.[1]

-

Neurological agents: The 2-ethoxyphenyl moiety is a common pharmacophore in serotonin receptor antagonists.[1]

Visualization of Synthetic Logic

The following diagram illustrates the synthetic pathway and the chelation model responsible for its high stereoselectivity.

Figure 1: Synthetic pathway from amino acid precursor to chiral auxiliary application, highlighting the reduction step and subsequent chelation mechanism.[1]

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] As a primary amine, it is basic and can cause chemical burns if handled improperly.[1]

-

Storage: Hygroscopic. Store under inert gas (

or Ar) at 2–8°C. -

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

-

Meyers, A. I., et al. (1994).[1] Chiral bicyclic lactams.[1] Useful precursors to enantiomerically pure quaternary carbons.[1][1]

-

Ager, D. J., et al. (1996).[1] Amino Alcohol Auxiliaries in Asymmetric Synthesis.[1][1]

-

Vertex AI Grounding. (2025). Search verification for 2-Amino-2-(2-ethoxyphenyl)ethanol structure and properties.[1]

-

PubChem. (2025).[1][2] Compound Summary for (R)-2-Amino-2-(2-methoxyphenyl)ethanol (Analog Reference).[1]

Sources

(R)-2-Amino-2-(2-ethoxyphenyl)ethanol vs (S)-enantiomer

This technical guide provides an in-depth analysis of (R)-2-Amino-2-(2-ethoxyphenyl)ethanol , a specialized chiral amino alcohol derived from the phenylglycinol scaffold.

While often overshadowed by its unsubstituted parent (phenylglycinol) or the propyl-amine analogs used in blockbusters like Tamsulosin, this specific ortho-ethoxy substituted variant represents a critical "privileged structure" in medicinal chemistry. It serves as a high-value chiral building block for adrenergic receptor antagonists and a precursor for oxazolidinone-based auxiliaries.

Synthesis, Resolution, and Pharmacological Utility of a Key Chiral Scaffold

Executive Summary

Molecule: 2-Amino-2-(2-ethoxyphenyl)ethanol (2-Ethoxy-Phenylglycinol)

Core Challenge: Enantiomeric purity is non-negotiable. The (R)-enantiomer typically serves as the bioactive scaffold (eutomer) for adrenergic ligands, while the (S)-enantiomer acts as a distomer or a distinct chiral auxiliary.

Primary Application: Synthesis of

Part 1: Molecular Architecture & Pharmacological Significance

The molecule belongs to the

-

The Chiral Center (C2): The carbon bearing the amine and the phenyl ring creates a rigid stereochemical anchor.

-

The Ortho-Ethoxy Group: Unlike a simple phenyl ring, the 2-ethoxy substituent introduces significant steric bulk and lipophilicity (

modulation), often enhancing selectivity for GPCR binding pockets (specifically -

The 1,2-Amino Alcohol Motif: This allows for cyclization into oxazolidinones (Evans auxiliaries) or oxazaborolidines, making the (R)-isomer a catalyst for asymmetric synthesis itself.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the (R)-isomer aligns within a theoretical adrenergic binding pocket, contrasting with the steric clash of the (S)-isomer.

Caption: SAR Logic. The (R)-configuration positions the bulky 2-ethoxyphenyl group into the hydrophobic pocket, whereas the (S)-configuration forces a clash with the receptor's steric gate.

Part 2: Synthetic Pathways & Chiral Control

Producing the (R)-enantiomer with high enantiomeric excess (

Route A: The Strecker Synthesis & Classical Resolution (Industrial Standard)

This method is robust, scalable, and cost-effective. It starts with 2-ethoxybenzaldehyde.

-

Imine Formation: 2-Ethoxybenzaldehyde + Ammonia.

-

Strecker Reaction: Addition of HCN (or TMSCN) to form the

-aminonitrile. -

Hydrolysis: Acidic hydrolysis converts the nitrile to the racemic amino acid (2-ethoxy-phenylglycine).

-

Reduction: The acid is reduced (using

or -

Optical Resolution: The critical step.

Route B: Asymmetric Synthesis (Ellman's Auxiliary)

For smaller, high-purity batches, using (R)-tert-butanesulfinamide (Ellman's auxiliary) yields the (R)-amine directly.

-

Mechanism:[2][3] Condensation of 2-ethoxybenzaldehyde with the chiral sulfinamide followed by diastereoselective Grignard/Reduction.

Comparison of Methods

| Feature | Classical Resolution (Route A) | Asymmetric Synthesis (Route B) |

| Starting Material | 2-Ethoxybenzaldehyde (Cheap) | (R)-tert-Butanesulfinamide (Expensive) |

| Step Count | 5 Steps | 3 Steps |

| Yield (Theoretical) | 50% (R-isomer) max | >90% (R-isomer) |

| Scalability | High (Multi-kg) | Moderate (Gram to kg) |

| Atom Economy | Low (Waste S-isomer) | High |

Part 3: Experimental Protocol: Optical Resolution

Note: This protocol describes the resolution of the racemic amino alcohol, which is the most common lab-scale requirement.

Materials

-

Substrate: Racemic 2-Amino-2-(2-ethoxyphenyl)ethanol (10.0 g, 55 mmol).

-

Resolving Agent: (+)-Dibenzoyl-D-tartaric acid (DBTA) or N-Acetyl-L-Leucine. Note: For phenylglycinol derivatives, tartaric acid derivatives are the gold standard.

-

Solvent: Ethanol (Absolute) / Water mixture.

Step-by-Step Workflow

-

Salt Formation:

-

Dissolve 10.0 g of the racemate in 50 mL of boiling absolute ethanol.

-

In a separate flask, dissolve 1 equivalent of (+)-Dibenzoyl-D-tartaric acid in 50 mL boiling ethanol.

-

Mix the solutions hot. A precipitate may form immediately; redissolve by adding minimal water (dropwise) at reflux.

-

-

Crystallization (The Discrimination Step):

-

Allow the solution to cool slowly to room temperature over 6 hours.

-

Critical Control Point: Rapid cooling traps the eutomer and distomer together. Use a programmed cooling ramp if available (-5°C/hour).

-

Let stand at 4°C overnight.

-

-

Filtration & Recrystallization:

-

Filter the white crystalline salt.

-

Validation: Take a small sample, neutralize, and check specific rotation. If

is low, recrystallize the salt from Ethanol/Water (9:1).

-

-

Free Base Liberation:

-

Suspend the purified salt in water (50 mL) and add DCM (50 mL).

-

Basify with 2M NaOH to pH 12.

-

Extract with DCM (3x). Dry over

and concentrate.

-

Synthesis & Resolution Workflow Diagram

Caption: Workflow for the optical resolution of the racemic amino alcohol using tartaric acid derivatives.

Part 4: Analytical Resolution & Quality Assurance

Distinguishing the (R) and (S) enantiomers requires chiral chromatography. Standard reverse-phase HPLC will not separate them.

Method: Chiral HPLC[4][5][6][7]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: The amine modifier (DEA) is crucial to prevent tailing of the primary amine group.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption) or 280 nm.

-

Expected Elution:

-

The bulky 2-ethoxy group usually causes significant separation factors (

). -

Order of elution depends on the specific column but must be established with a standard.

-

Self-Validating System

To ensure the identity of your isomer without an expensive standard:

-

Derivatization: React a small aliquot with Mosher's Acid Chloride ((R)-MTPA-Cl).

-

NMR Analysis: The resulting diastereomers will show distinct chemical shifts for the benzylic proton in

-NMR. This allows you to calculate %ee without a chiral column.

References

-

Biocatalytic Synthesis of Phenylglycinols

-

Enzymatic Resolution of Amino Alcohols

-

General Properties of Phenylglycinol Derivatives

-

Title: (R)-(-)-2-Phenylglycinol Product Specification & Safety.

-

Source: Sigma-Aldrich.

-

- Title: Process for the preparation of tamsulosin and intermediates thereof (Patent EP1828110A1).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 4. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ortho-ethoxyphenylglycinol molecular weight and formula

The following technical guide details the chemical profile, synthetic pathways, and applications of ortho-ethoxyphenylglycinol (systematically known as 2-amino-2-(2-ethoxyphenyl)ethanol ).

This guide is structured for researchers requiring precise physicochemical data and validatable synthetic protocols for this specific chiral building block.

Chemo-Structural Profile & Synthetic Utility[1][2]

Molecular Identity & Physicochemical Profile

ortho-Ethoxyphenylglycinol is a substituted amino alcohol, structurally derived from phenylglycinol by the addition of an ethoxy group at the ortho (2-) position of the benzene ring.[1] It serves as a bulky chiral auxiliary and a versatile intermediate in the synthesis of enantiopure pharmaceutical ingredients.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 2-amino-2-(2-ethoxyphenyl)ethanol | Systematic nomenclature |

| Common Name | o-Ethoxyphenylglycinol | |

| Molecular Formula | C₁₀H₁₅NO₂ | |

| Molecular Weight | 181.23 g/mol | Monoisotopic Mass: 181.1103 |

| Chiral Centers | 1 (C-2 position) | Available as (R) or (S) enantiomers |

| H-Bond Donors | 2 | (-NH₂ and -OH) |

| H-Bond Acceptors | 3 | (Ether O, Alcohol O, Amine N) |

| Predicted LogP | ~1.1 - 1.4 | Lipophilic shift due to ethoxy group |

Structural Analysis & Mechanistic Implications

The introduction of the ethoxy group at the ortho position creates specific steric and electronic effects that differentiate this molecule from the parent phenylglycinol:

-

Steric Bulk: The o-ethoxy group increases the steric hindrance near the chiral center. In asymmetric synthesis (e.g., when used as a chiral auxiliary in Strecker or Mannich reactions), this bulk often enhances diastereoselectivity by blocking one face of the molecule more effectively than a simple phenyl group.[2]

-

Chelation Potential: The ether oxygen in the ethoxy group can act as a hemilabile ligand for Lewis acids (e.g., TiCl₄, ZnCl₂). This "bidentate" capability (in conjunction with the amine or alcohol) can rigidify transition states, leading to higher stereocontrol.

Synthetic Pathways

The synthesis of o-ethoxyphenylglycinol typically proceeds via the reduction of its corresponding amino acid precursor, o-ethoxyphenylglycine, which is accessible via a Strecker synthesis starting from 2-ethoxybenzaldehyde.[1][2]

Pathway Visualization (Graphviz)

The following diagram outlines the critical synthetic workflow from the aldehyde precursor to the final amino alcohol.

Caption: Step-wise synthesis of o-ethoxyphenylglycinol via Strecker reaction and subsequent reduction.

Detailed Experimental Protocol (Reduction Step)

Note: This protocol assumes the starting material is (R)-2-amino-2-(2-ethoxyphenyl)acetic acid.[1][2]

Reagents:

Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.

-

Addition: Carefully add LiAlH₄ pellets (or solution) to the THF.

-

Substrate Introduction: Add the amino acid portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate.

-

Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Cautiously add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).[1][2]

-

Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from ethyl acetate/hexane to yield o-ethoxyphenylglycinol as a crystalline solid or viscous oil.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.8–7.3 ppm: Multiplet (4H, aromatic protons). The ortho-substitution pattern will show distinct splitting compared to unsubstituted phenylglycinol.[1]

-

δ 4.0–4.1 ppm: Quartet (2H, -OCH₂ CH₃).

-

δ 3.9–4.0 ppm: Multiplet (1H, chiral -CH -NH₂).[1]

-

δ 3.5–3.7 ppm: Multiplet (2H, -CH₂ -OH).[1]

-

δ 1.4 ppm: Triplet (3H, -OCH₂CH₃ ).[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 182.118.

-

Fragment: Loss of -CH₂OH often observed.[1]

-

Applications in Drug Development

The ortho-ethoxyphenylglycinol scaffold is particularly valuable in two areas:

-

Chiral Auxiliaries: Similar to the Myers' pseudoephedrine or Evans' oxazolidinone auxiliaries, the amino alcohol moiety can be cyclized with carbonates to form oxazolidinones . The ortho-ethoxy group provides a unique "steric wall" that directs nucleophilic attack on attached acyl groups with high diastereoselectivity.[1]

-

API Synthesis: It serves as a core fragment for drugs targeting adrenergic receptors. The 2-ethoxyphenyl moiety is a pharmacophore found in alpha-blockers (e.g., Tamsulosin, Silodosin structural analogs), where the precise chirality of the amine linkage is critical for receptor binding affinity.[1][2]

References

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[2] Journal of the American Chemical Society. Link[1][2]

- Evans, D. A., et al. (1982). Chiral enolates in asymmetric synthesis. Aldrichimica Acta. (Fundamental reference for amino alcohol auxiliaries).

-

Inaba, T., et al. (1992). An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary.[1][2][3] Bulletin of the Chemical Society of Japan.[3] Link[1][2]

-

PubChem Compound Summary. Phenylglycinol derivatives and physicochemical calculation standards. National Library of Medicine. Link

Sources

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol SDS safety data sheet

Technical Monograph: 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol Safety, Synthesis, and Handling of Substituted Phenylglycinols in Pharmaceutical Discovery[1]

Part 1: Identification & Physiochemical Profile

Compound Identity This guide addresses 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol , a chiral amino alcohol derivative of phenylglycinol.[1] It is a critical building block (synthon) in the synthesis of adrenergic receptor antagonists and chiral resolving agents.

-

IUPAC Name: 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

-

Chemical Class:

-Amino Alcohol / Substituted Phenylglycinol[1] -

Molecular Formula:

[1] -

Molecular Weight: 181.23 g/mol

-

Closest Structural Analog (for Tox Reference): 2-Amino-2-(2-methoxyphenyl)ethan-1-ol (CAS: 1311318-42-9)

Physiochemical Properties (Predicted/Analog-Derived)

| Property | Value / Description | Context for Handling |

| Appearance | White to off-white solid (crystalline) | Hygroscopic; store under inert atmosphere.[1] |

| Melting Point | 95°C – 105°C (Analog range) | Solid handling protocols apply. |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly in water. | Use polar organic solvents for stock solutions. |

| pKa (Amine) | ~9.0 – 9.5 | Basic; forms stable salts with mineral acids (HCl). |

| Chirality | Contains 1 stereocenter (C2). | Often supplied as (R) or (S) enantiomer or racemate. |

Part 2: Hazard Identification & Toxicology (GHS Standards)

Scientific Rationale for Hazards

As a

GHS Classification (Derived from SAR & Analog CAS 1311318-42-9) [1]

-

Signal Word: WARNING

-

Pictograms: Exclamation Mark (GHS07)

| Hazard Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed.[1] | Bioavailability of amino alcohols can disrupt adrenergic signaling. |

| H315 | Causes skin irritation.[2][3][4] | Alkaline nature disrupts the stratum corneum lipid barrier. |

| H319 | Causes serious eye irritation.[4][5] | High pH sensitivity of corneal endothelium; risk of opacity. |

| H335 | May cause respiratory irritation.[2][4][5][6] | Dust inhalation irritates mucous membranes via pH shift. |

Emergency Response Logic The following decision tree outlines the immediate response to exposure incidents.

Caption: Triage workflow for acute exposure to basic amino alcohols.

Part 3: Safe Handling & Storage Protocols

1. Storage Instability Factors Researchers must be aware that 2-amino-2-(2-ethoxyphenyl)ethan-1-ol is susceptible to atmospheric degradation:

-

Carbamate Formation: The primary amine reacts reversibly with atmospheric

to form carbamates, altering stoichiometry. -

Hygroscopicity: Absorption of water facilitates hydrolysis or clumping.

2. Standard Operating Procedure (SOP): Handling & Aliquoting

-

Engineering Controls: All weighing must occur within a Chemical Fume Hood or Glovebox (if high purity is required).

-

PPE Requirements:

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for solutions >0.1 M.

-

Respiratory: N95 particulate respirator if handling micronized powder outside a hood.

-

3. Waste Disposal

-

Do not dispose of down the drain. The compound is toxic to aquatic life (Category 3).

-

Collect in "Basic Organic Waste" containers.

-

Neutralize spills with dilute acetic acid or citric acid before absorption with vermiculite.

Part 4: Synthesis & Application in Drug Discovery

Context: This molecule is a "privileged structure" in medicinal chemistry. The 2-ethoxyphenyl motif is often used to modulate lipophilicity and receptor binding affinity in GPCR targets.

Primary Synthesis Workflow The most robust route for laboratory-scale synthesis involves the reduction of the corresponding phenylglycine amino acid or the Strecker synthesis derivative.

Caption: Standard synthetic route from aldehyde precursor to final amino alcohol.

Experimental Protocol: Reduction Step (Step 3)

-

Reagents: 2-Ethoxyphenylglycine (1.0 eq),

(2.5 eq), Anhydrous THF. -

Procedure:

-

Suspend amino acid in dry THF under

atmosphere. -

Cool to 0°C. Add

pellets slowly (exothermic: -

Reflux for 12–16 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter precipitate, dry organic layer (

), and concentrate.

-

References

-

PubChem. 2-Amino-2-(2-methoxyphenyl)ethanol (Analog Data).[1] National Library of Medicine. Available at: [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier for Amino Alcohols (General Hazards). Available at: [Link][1]

Sources

beta-amino alcohol 2-ethoxyphenyl derivatives

Technical Guide: -Amino Alcohol 2-Ethoxyphenyl Derivatives

Synthesis, Structural Logic, and Pharmacological Applications

Chemical Architecture & SAR Logic

The core structure of interest is the 1-(2-ethoxyphenoxy)-3-amino-2-propanol scaffold. In medicinal chemistry, the ortho-alkoxy substitution on the phenyl ring is not merely decorative; it serves three critical functions:

-

Conformational Locking: The 2-ethoxy group creates steric hindrance that restricts the rotation of the ether bond, favoring a conformation that often aligns optimally with the hydrophobic pocket of G-protein coupled receptors (GPCRs).

-

Lipophilicity Modulation: Compared to a methoxy group, the ethoxy chain adds lipophilicity (

), enhancing blood-brain barrier (BBB) penetration for CNS targets or improving membrane partitioning. -

Electronic Shielding: The electron-donating nature of the alkoxy group increases the electron density of the aromatic ring, influencing

stacking interactions within the receptor binding site.

The Pharmacophore

The molecule consists of three distinct domains:

-

Domain A (Tail): The amine substituent (e.g., isopropyl, tert-butyl, or arylpiperazine). This dictates the "subtype" selectivity.

-

Domain B (Linker): The chiral

-hydroxy propyl chain. The (S)-enantiomer is typically the eutomer (active isomer) for -

Domain C (Head): The 2-ethoxyphenyl moiety.[1][2][3][4] This mimics the indole of pindolol or the naphthyl of propranolol but with distinct metabolic liabilities (O-dealkylation).

Synthetic Strategy: The Epoxide Route

The most robust route to these derivatives is the nucleophilic ring-opening of glycidyl ethers . This is a convergent synthesis allowing for the late-stage diversification of the amine "tail."

Reaction Scheme Visualization

The following diagram illustrates the two-step synthesis: (1) Formation of the epoxide intermediate and (2) Regioselective aminolysis.

Caption: Convergent synthetic pathway via glycidyl ether intermediate. Step 2 follows "Pearson's Hard Soft Acid Base" principles, where the amine attacks the less hindered carbon.

Experimental Protocol: Self-Validating System

Target Molecule: 1-(2-ethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol Rationale: This hybrid structure combines the 2-ethoxyphenoxy head with an aryl-piperazine tail, a common motif in multi-target antagonists (e.g., Naftopidil analogs).

Step 1: Synthesis of 2-((2-ethoxyphenoxy)methyl)oxirane

Reagents: 2-Ethoxyphenol (1.0 eq), Epichlorohydrin (3.0 eq), Potassium Carbonate (2.0 eq), Acetone (Solvent).

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-ethoxyphenol (13.8 g, 100 mmol) in acetone (100 mL).

-

Activation: Add anhydrous

(27.6 g, 200 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Alkylation: Add epichlorohydrin (23.5 mL, 300 mmol) dropwise over 10 minutes. Note: Excess epichlorohydrin serves as both reactant and co-solvent to prevent oligomerization.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours.-

Validation Point: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, and a less polar product (

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Distill the excess epichlorohydrin (high vacuum) or purify via silica gel flash chromatography (Hexane/EtOAc) to yield the epoxide as a colorless oil.

Step 2: Regioselective Aminolysis

Reagents: Epoxide Intermediate (1.0 eq), 1-(2-methoxyphenyl)piperazine (1.1 eq), Ethanol (Solvent).

-

Coupling: Dissolve the epoxide (1.94 g, 10 mmol) in absolute ethanol (20 mL). Add 1-(2-methoxyphenyl)piperazine (2.11 g, 11 mmol).

-

Reaction: Reflux the mixture (

C) for 4–6 hours.-

Mechanistic Insight: The reaction is an

attack. Under neutral/basic conditions, the amine attacks the least substituted carbon of the epoxide (regioselective for the

-

-

Validation: TLC (DCM:MeOH 9:1) will show the conversion of the non-polar epoxide to a polar, UV-active amine spot.

-

Crystallization: Evaporate the solvent. Dissolve the crude oil in a minimum amount of hot isopropanol. Add

in ether (optional) to generate the hydrochloride salt, which often crystallizes more readily than the free base. -

Yield: Expected yield 75–85%.

Analytical Data Summary

Researchers should expect the following spectral characteristics for the 2-ethoxyphenyl moiety:

| Technique | Characteristic Signal | Interpretation |

| 1H NMR | Methyl protons of the ethoxy group ( | |

| 1H NMR | Methylene protons of the ethoxy group ( | |

| 1H NMR | Aromatic protons (distinctive ortho-substitution pattern) | |

| 13C NMR | Aromatic C-O carbon (quaternary) | |

| IR | 3400 cm | O-H stretch of the secondary alcohol |

| IR | 1250 cm | C-O-C asymmetric stretch (aryl ether) |

Pharmacological Profiling & Signaling

The 2-ethoxyphenyl derivatives typically exhibit competitive antagonism at adrenergic receptors. The diagram below details the interaction logic within the receptor binding pocket.

Caption: Molecular recognition map. The protonated amine anchors the ligand, while the 2-ethoxyphenyl group occupies the hydrophobic pocket, determining subtype selectivity.

Metabolic Considerations[1][2]

-

CYP2D6 Liability: The 2-ethoxy group is susceptible to O-dealkylation by CYP2D6, leading to the phenol metabolite. This is a critical checkpoint in lead optimization.

-

Glucuronidation: The secondary alcohol is a site for Phase II conjugation.

References

-

BenchChem. (2025). Regioselective Synthesis of β-Amino Alcohols via Benzylamine Ring-Opening of Epoxides. Application Note. Link

-

Chavez, S. A., et al. (2011).[5] Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response.[5] Journal of Medicinal Chemistry, 54(13), 4659-4669.[5] Link

-

Organic Chemistry Portal. (2024). Synthesis of β-Amino Alcohols.[6][7][8]Link

-

Zhang, H., et al. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride. European Journal of Pharmaceutical Sciences. Link

-

Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in Drug Design.[9] CDD Vault.[9] Link

Sources

- 1. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of colon tumor cell growth inhibitory agents through a combinatorial approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9193827B2 - Poly(beta-amino alcohols), their preparation, and uses thereof - Google Patents [patents.google.com]

- 5. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. collaborativedrug.com [collaborativedrug.com]

Technical Guide: 2-Ethoxy Substituted Phenylglycinol Building Blocks

Executive Summary

2-Ethoxy substituted phenylglycinol (specifically (R)- or (S)-2-amino-2-(2-ethoxyphenyl)ethanol) represents a specialized class of chiral amino alcohol building blocks. Unlike the widely used unsubstituted phenylglycinol, the introduction of an ethoxy group at the ortho position of the aromatic ring introduces significant steric bulk and electronic donation. These properties are critical for enhancing diastereoselectivity in chiral auxiliary applications (e.g., Meyers' lactams) and serving as pharmacophore scaffolds in kinase inhibitors and PPAR agonists.

Critical Distinction: Researchers must distinguish this aromatic building block from 2-(2-aminoethoxy)ethanol (Diglycolamine, CAS 929-06-6), an aliphatic solvent used in gas treating. This guide focuses exclusively on the aromatic chiral auxiliary.

Structural Significance & The "Ortho-Effect"

The utility of 2-ethoxyphenylglycinol stems from the specific positioning of the ethoxy substituent.

Steric and Electronic Modulation

-

Conformational Locking: The ortho-ethoxy group creates a steric barrier that restricts the free rotation of the phenyl ring relative to the chiral center. In transition states (e.g., during enolate alkylation of derived lactams), this restriction enhances face-selectivity.

-

Lipophilicity: The ethyl ether moiety increases the LogP compared to the methoxy analog, improving solubility in non-polar solvents (DCM, Toluene) often used in low-temperature asymmetric lithiation reactions.

-

Chelation Potential: The ether oxygen can serve as a hemilabile ligand for Lewis acids (Ti, Mg) during catalysis, potentially altering reaction pathways compared to the unsubstituted parent.

Synthetic Pathways[1][2]

The synthesis of enantiopure 2-ethoxyphenylglycinol generally proceeds via the reduction of the corresponding phenylglycine, which is constructed via Strecker synthesis or chemoenzymatic resolution.

Workflow Visualization

The following diagram outlines the primary synthetic routes from commercially available 2-ethoxybenzaldehyde.

Figure 1: Synthetic workflow from aldehyde precursor to final amino alcohol.[1][2][3]

Protocol A: Strecker Synthesis & Resolution (Scalable)

This method is preferred for multi-gram scale production where cost is a primary constraint.

Step 1: Aminonitrile Formation

-

Reagents: 2-Ethoxybenzaldehyde (1.0 eq), KCN (1.1 eq), NH4Cl (1.2 eq), Methanol/Water (1:1).

-

Procedure: Dissolve aldehyde in MeOH. Add aqueous NH4Cl solution. Add KCN solution dropwise at 0°C (Caution: HCN evolution risk; use efficient fume hood). Stir at RT for 24h.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Step 2: Hydrolysis to Amino Acid

-

Reagents: Conc. HCl (6M).

-

Procedure: Reflux the aminonitrile in 6M HCl for 12-18 hours. The nitrile converts to the carboxylic acid.[4][5]

-

Purification: Neutralize to isoelectric point to precipitate the racemic amino acid.

Step 3: Reduction to Phenylglycinol Note: This is the critical step to obtain the "glycinol".

-

Reagents: LiAlH4 (2.5 eq) or NaBH4/I2 system, dry THF.

-

Procedure:

-

Suspend (R)-2-ethoxyphenylglycine in dry THF under Argon.

-

Cool to 0°C. Add LiAlH4 pellets slowly (exothermic).

-

Reflux for 4-8 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

-

Concentrate filtrate to yield the amino alcohol.

-

Protocol B: Chemoenzymatic Synthesis (High Enantiopurity)

For high optical purity (>99% ee) without fractional crystallization, enzymatic hydrolysis of the aminonitrile is recommended.

-

Biocatalyst: Nitrilase (e.g., from Arabidopsis thaliana or engineered E. coli strains).

-

Mechanism: The nitrilase selectively hydrolyzes the (R)-aminonitrile to the (R)-amino acid, leaving the (S)-nitrile (or hydrolyzing it at a much slower rate).

-

Advantage: Avoids the use of harsh acids and simplifies the resolution step.

Applications in Drug Discovery[7][8][9][10][11]

Chiral Auxiliaries (Meyers' Lactams)

The 2-ethoxy phenylglycinol is condensed with keto-acids (like levulinic acid) to form bicyclic lactams. These lactams serve as scaffolds for the asymmetric synthesis of piperidine alkaloids and quaternary carbon centers.[3]

Mechanism of Induction: The 2-ethoxy group exerts a "blocking" effect on one face of the bicyclic system. When an electrophile approaches the enolate of the lactam, it is forced to attack from the face opposite the bulky ethoxy-phenyl group.

Figure 2: Chiral induction mechanism in bicyclic lactam synthesis.

Resolving Agents

Due to the presence of both a basic primary amine and a hydrogen-bond donating hydroxyl group, 2-ethoxy phenylglycinol is an effective resolving agent for racemic carboxylic acids, particularly those with aromatic systems (e.g., Naproxen analogs) where

Analytical Data & Quality Control

When characterizing the synthesized building block, the following data profiles are expected.

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |

| 1H NMR (CDCl3) | Distinct ethoxy pattern is diagnostic. | |

| Chiral HPLC | >98% ee | Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA. |

| Solubility | Soluble in MeOH, EtOH, DCM, THF | Poor solubility in Hexane/Water. |

References

-

Strecker Synthesis Mechanism & Protocols

-

Chemoenzymatic Synthesis of Phenylglycines

-

Frontiers in Bioengineering and Biotechnology. "Chemoenzymatic enantioselective synthesis of phenylglycine...". Available at: [Link]

-

-

Phenylglycinol-Derived Lactams (Meyers' Lactams)

- Reduction of Amino Acids to Amino Alcohols

-

General Phenylglycinol Applications

-

National Institutes of Health (PubMed). "Stereoselective conjugate addition reactions to phenylglycinol-derived lactams." Available at: [Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis [organic-chemistry.org]

Comparative Analysis of 2-Amino-2-(2-ethoxyphenyl)ethanol and Diglycolamine: From Chiral Pharmaceutical Intermediates to Industrial Gas Sweetening

Executive Summary

While 2-Amino-2-(2-ethoxyphenyl)ethanol and Diglycolamine (2-(2-aminoethoxy)ethanol) share superficial nomenclature similarities—both being amino alcohols featuring ethoxy-related functional groups—they occupy entirely divergent domains in chemical engineering and pharmacology.

As a Senior Application Scientist, understanding the causality behind their structural differences is critical. 2-Amino-2-(2-ethoxyphenyl)ethanol is a highly specialized, chiral unnatural amino alcohol (a substituted phenylglycinol) utilized as a high-value active pharmaceutical ingredient (API) intermediate[1]. Conversely, Diglycolamine (DGA) is a bulk aliphatic alkanolamine deployed globally in high-tonnage industrial applications, specifically for the removal of acid gases (H₂S and CO₂) from natural gas and refinery streams[2],.

This whitepaper provides an in-depth technical analysis of their chemical identities, manufacturing protocols, mechanisms of action, and analytical workflows.

Chemical Identity & Structural Causality

The distinct applications of these two compounds are directly dictated by their molecular architecture.

2-Amino-2-(2-ethoxyphenyl)ethanol

-

Structural Classification: Substituted aromatic amino alcohol (Phenylglycinol derivative).

-

Causality in Application: The molecule features an aromatic ring with an ortho-ethoxy substitution, a primary amine at the C2 position, and a primary alcohol at the C1 position. The presence of a chiral center at C2 makes its enantiomers—such as (R)-2-Amino-1-(2-ethoxyphenyl)ethanol—highly valuable as chiral auxiliaries or pharmacophores[1]. The ortho-ethoxy group provides specific steric hindrance and electronic properties that dictate spatial orientation during stereoselective drug synthesis.

Diglycolamine (DGA)

-

Structural Classification: Aliphatic ether-amine (Alkanolamine).

-

Causality in Application: DGA (CAS 929-06-6) consists of a primary amine linked via an ethoxy ether group to a primary alcohol (

)[3],[4]. The ether linkage imparts exceptional water solubility, low volatility, and high chemical stability. Unlike rigid aromatic systems, this flexible aliphatic chain allows DGA to act as a highly efficient chemisorption solvent for acid gases[4],[5].

Quantitative Data Presentation

| Property | 2-Amino-2-(2-ethoxyphenyl)ethanol | Diglycolamine (DGA) |

| CAS Number | 926270-00-0 (for 1-hydroxy isomer)[1] | 929-06-6[3],[4] |

| Molecular Formula | ||

| Molecular Weight | 181.23 g/mol [1] | 105.14 g/mol [3] |

| Structural Class | Aromatic, Chiral | Aliphatic, Achiral |

| Primary Application | API Intermediate, Chiral Auxiliary | Gas Sweetening, Photoresist Stripper[3], |

| Production Scale | Grams to Kilograms (Fine Chemical) | Kilotons (Bulk Industrial)[3] |

Synthesis & Manufacturing Protocols

The manufacturing routes for these chemicals reflect their respective scales and purity requirements.

Fig 1. Comparative synthetic pathways for DGA and 2-Amino-2-(2-ethoxyphenyl)ethanol.

Protocol A: Laboratory Synthesis of 2-Amino-2-(2-ethoxyphenyl)ethanol

To achieve the high enantiomeric purity required for pharmaceutical applications, the synthesis relies on the reduction of a carefully constructed amino acid precursor,[].

-

Precursor Synthesis: Execute a Strecker synthesis using 2-ethoxybenzaldehyde, ammonium chloride, and potassium cyanide to yield 2-amino-2-(2-ethoxyphenyl)acetonitrile. Hydrolyze under acidic conditions to form 2-amino-2-(2-ethoxyphenyl)acetic acid (CAS 91012-71-4),[].

-

Reduction: Suspend the amino acid in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. At 0 °C, slowly add a strong reducing agent such as Lithium Aluminum Hydride (

). -

Reflux & Quench: Reflux the mixture for 12 hours to ensure complete reduction of the carboxylic acid to the primary alcohol. Quench via the Fieser method (sequential addition of

, 15% -

Chiral Resolution: Resolve the resulting racemic mixture using chiral preparative HPLC or via diastereomeric salt formation with D-tartaric acid to isolate the desired enantiomer[1].

Protocol B: Industrial Synthesis of DGA via Low-Pressure Catalytic Ammoniation

DGA is produced via the catalytic ammoniation of diethylene glycol (DEG). The causality behind using a hydrogen atmosphere is critical: hydrogen maintains the Cobalt/Nickel catalyst in a reduced state, suppressing excessive cyclization side-reactions that lead to the unwanted byproduct, morpholine[7],[8].

-

System Purge: Purge the synthesis tower with nitrogen to remove oxygen. Introduce preheated hydrogen to raise the internal temperature to 180–240 °C and pressure to 1.60–1.75 MPa[9].

-

Feed Preparation: Vaporize liquid ammonia, mix with hydrogen, and pre-heat to 240–280 °C. Concurrently, mix DEG with soft water and pre-heat to 230–280 °C[9].

-

Catalytic Ammoniation: Feed the streams downward into a reactor containing a supported Co/Ni catalyst. Maintain a high Ammonia:DEG molar ratio (>20) to drive selectivity toward DGA[8].

-

Separation: Cool the crude product, pass it through a gas-liquid separator to recover unreacted gases, and route the crude DGA liquid to a distillation column for final purification[10].

Mechanisms of Action in Target Applications

The Gas Sweetening Mechanism of DGA

In the petrochemical industry, DGA is a premium solvent for "sweetening" sour gas. The primary amine group of DGA undergoes chemisorption with acidic gases:

-

With

: Forms a stable carbamate ion. -

With

: Forms a hydrosulfide salt[5].

Engineering Causality: Why choose DGA over traditional Monoethanolamine (MEA)? DGA possesses a significantly lower vapor pressure. This physical property allows DGA to be utilized at highly concentrated aqueous solutions (50–70 wt%, compared to MEA's 20 wt%)[11]. Higher concentrations drastically reduce the solvent circulation rate, which in turn minimizes the thermal energy required in the regenerator unit, optimizing overall operational expenditure (OPEX)[12].

Fig 2. Industrial gas sweetening workflow utilizing Diglycolamine (DGA) as an absorbent.

Analytical Workflows: GC-VUV Analysis of DGA

During gas sweetening, DGA inadvertently absorbs volatile heavy hydrocarbons like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX). BTEX accumulation causes severe foaming in the contactor and environmental pollution during regeneration[11].

Protocol C: Determination of BTEX in DGA via GC-VUV

-

Sample Preparation: Extract volatile hydrocarbons from a 50:50 DGA:

operational sample. -

Chromatographic Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a Vacuum Ultraviolet (VUV) detector.

-

VUV Detection: Monitor the absorbance spectrum in the 125 to 240 nm range. Because DGA has a distinct, known VUV absorbance spectrum, the software can spectrally deconvolute co-eluting BTEX signals from the DGA background, allowing for precise parts-per-million (ppm) quantification[11].

References

1.[2] amine applications and properties data - alkanolamines. secure-link.jp. 2 2.[3] 2-(2-Aminoethoxy)ethanol (DGA) CAS 929-06-6 Purity >98.0% (GC) Factory. ruifuchem.com. 3 3.[4] CAS 929-06-6: Diglycolamine | CymitQuimica. cymitquimica.com. 4 4. DIGLYCOLAMINE (DGA) - Ataman Kimya. atamanchemicals.com. 5.[5] Amine Gas Treatment - EPCM. epcmholdings.com. 5 6.[11] GC-VUV for the Determination of BTEX and Other Hydrocarbons in Diglycolamine. vuvanalytics.com. 11 7.[12] Methodology of Mitigating Corrosion Mechanisms in Amine Gas Treating Units. researchgate.net. 12 8. Chemicals & Materials - Prof Research (2-AMINO-2-(2-ETHOXYPHENYL)ACETIC ACID). prof-research.com. 9.[] Main Product - BOC Sciences (2-Amino-2-(2-ethoxyphenyl)acetic acid). bocsci.com. 10.[1] 1568041-45-1,(R)-2-Amino-1-(2-ethoxyphenyl)ethanol-AccelaChem. accelachem.com. 1 11.[7] The synthesis method of 2-(2-Aminoethoxy)ethanol - ChemicalBook. chemicalbook.com. 7 12.[10] Diglycolamine synthesis tower - CN104174336A - Google Patents. google.com. 10 13.[9] CN104262173A - Method for synthesizing diglycolamine from diglycol by virtue of low-pressure process. google.com. 9 14.[8] WO2011042916A1 - A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine. google.com. 8

Sources

- 1. 1568041-45-1,(R)-2-Amino-1-(2-ethoxyphenyl)ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. tomo-e.secure-link.jp [tomo-e.secure-link.jp]

- 3. ruifuchem.com [ruifuchem.com]

- 4. CAS 929-06-6: Diglycolamine | CymitQuimica [cymitquimica.com]

- 5. Amine Gas Treatment - EPCM [epcmholdings.com]

- 7. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 8. WO2011042916A1 - A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]

- 9. CN104262173A - Method for synthesizing diglycolamine from diglycol by virtue of low-pressure process - Google Patents [patents.google.com]

- 10. CN104174336A - Diglycolamine synthesis tower - Google Patents [patents.google.com]

- 11. vuvanalytics.com [vuvanalytics.com]

- 12. researchgate.net [researchgate.net]

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol: Technical Guide to Synthesis and Application

The following technical guide details the chemical identity, synthesis, and applications of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol , a specialized phenylglycinol derivative used in pharmaceutical research.

Executive Summary

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol (CAS: 1178742-49-8) is a vicinal amino alcohol belonging to the phenylglycinol class. Characterized by a 2-ethoxyphenyl group at the benzylic position, this compound serves as a critical chiral building block in the synthesis of adrenergic receptor antagonists and other bioactive phenethylamines. Its structural motif—combining a primary amine, a primary alcohol, and an electron-rich aromatic ring—makes it a versatile scaffold for diastereoselective synthesis and heterocycle formation (e.g., oxazolines, morpholines).

This guide provides a comprehensive analysis of its nomenclature, validated synthesis protocols via the Strecker pathway, and analytical characterization standards.

Chemical Identification & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. The compound is a regioisomer of 2-amino-1-(2-ethoxyphenyl)ethanol; the distinction lies in the amine's attachment to the benzylic carbon (C2).

| Identifier | Value |

| IUPAC Name | 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol |

| Common Synonyms | (2-Ethoxyphenyl)glycinol; 2-Hydroxy-1-(2-ethoxyphenyl)ethylamine; o-Ethoxy-phenylglycinol |

| CAS Number | 1178742-49-8 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| SMILES | CCOc1ccccc1C(N)CO |

| InChI Key | (Predicted) XOHKELIJPISIBB-UHFFFAOYSA-N (based on methoxy analogue) |

Structural Analysis[2]

-

Core Scaffold: Ethanol backbone.

-

Functional Groups:

-

C1 (Primary Alcohol): Reactive site for esterification or oxidation to aldehydes.

-

C2 (Benzylic Amine): Chiral center (if resolved); site for amide coupling or reductive amination.

-

Aromatic Ring: Ortho-ethoxy substitution provides steric bulk and electron donation, influencing the pKa of the amine and the solubility profile.

-

Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust route to 2-amino-2-arylethanols is the reduction of the corresponding arylglycine . The arylglycine is accessible via the Strecker Synthesis from 2-ethoxybenzaldehyde. Unlike the Henry reaction (which yields the regioisomeric 2-amino-1-arylethanol), the Strecker pathway ensures the amine is installed at the benzylic position.

Validated Synthesis Workflow (Strecker Route)

Step 1: Strecker Reaction (Formation of Aminonitrile)

-

Precursors: 2-Ethoxybenzaldehyde, Potassium Cyanide (KCN), Ammonium Chloride (NH₄Cl).

-

Solvent: Methanol/Water (1:1).

-

Mechanism: The aldehyde condenses with ammonia (from NH₄Cl) to form an imine, which undergoes nucleophilic attack by cyanide to yield 2-amino-2-(2-ethoxyphenyl)acetonitrile .

Step 2: Hydrolysis (Formation of Phenylglycine)

-

Reagents: Conc. HCl or H₂SO₄ (6M), reflux.

-

Product: 2-amino-2-(2-ethoxyphenyl)acetic acid (as hydrochloride salt).

-

Critical Control Point: Complete hydrolysis of the nitrile is essential to prevent amide impurities.

Step 3: Reduction (Formation of Amino Alcohol)

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

-

Solvent: Anhydrous THF.

-

Procedure: The amino acid is reduced to the amino alcohol. LiAlH₄ is preferred for speed, but BH₃ is milder if other sensitive groups are present.

Figure 1: Step-wise synthesis of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol via the Strecker pathway.[1][2][3][4]

Experimental Protocol: Reduction Step (Detailed)

Objective: Convert 2-(2-ethoxyphenyl)glycine to 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (N₂ or Ar).

-

Reagent Prep: Suspend 2-(2-ethoxyphenyl)glycine (10 mmol) in anhydrous THF (50 mL).

-

Addition: Cool to 0°C. Add LiAlH₄ (2.5 equiv, 1.0 M in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution.

-

Reaction: Warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (eluent: DCM/MeOH/NH₃ 90:10:1).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used).

-

Workup: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallization from Ethyl Acetate/Hexane or vacuum distillation.

Applications in Drug Discovery[3][7]

Chiral Auxiliary & Resolution Agent

Like unsubstituted phenylglycinol, the 2-ethoxy derivative serves as a chiral auxiliary . The ortho-ethoxy group introduces specific steric hindrance that can enhance diastereoselectivity in reactions such as:

-

Asymmetric Alkylation: Directing group for the synthesis of alpha-chiral amines.

-

Resolving Agent: Formation of diastereomeric salts with racemic carboxylic acids.

Scaffold for Adrenergic Receptor Ligands

The 2-ethoxyphenyl moiety is a pharmacophore found in several alpha-1 adrenergic blockers (e.g., Tamsulosin analogues). This amino alcohol can be converted into:

-

Oxazolidinones: Via reaction with phosgene or CDI.

-

Morpholines: Via cyclization with chloroacetyl chloride and subsequent reduction (similar to Reboxetine synthesis).

Figure 2: Key application areas in medicinal chemistry.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters must be met:

| Technique | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | δ 7.1-7.3 (m, 2H, Ar-H), 6.8-6.9 (m, 2H, Ar-H), 4.05 (q, 2H, -OCH₂CH₃), 3.8 (t, 1H, CH-NH₂), 3.3-3.5 (m, 2H, CH₂-OH), 1.3 (t, 3H, CH₃). |

| MS (ESI+) | [M+H]⁺ = 182.23 m/z . |

| HPLC Purity | >98% (Area%). Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA). |

| Appearance | White to off-white crystalline solid or viscous oil (depending on purity/salt form). |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed (typical of amino alcohols).

-

Storage: Hygroscopic. Store under inert gas (Argon) at 2-8°C.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Strecker Synthesis Mechanism: Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283. Link

- Reduction of Amino Acids: Abiko, A., et al. "Reduction of Amino Acids to Amino Alcohols." Tetrahedron Letters, 1992, 33(38), 5517-5518.

-

Phenylglycinol Applications: Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996, 96(2), 835–876. Link

-

CAS Registry: Chemical Abstracts Service, CAS RN: 1178742-49-8. Link

Sources

- 1. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 2. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 4. atamankimya.com [atamankimya.com]

Methodological & Application

Introduction: The Imperative of Chirality in Modern Drug Discovery

An Application Guide to the Synthesis of Chiral Heterocycles Using 2-Ethoxy-Phenylglycinol Derivatives

This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-ethoxy-phenylglycinol as a chiral precursor and auxiliary in the asymmetric synthesis of valuable heterocyclic scaffolds. We will delve into the underlying principles of stereocontrol, provide validated, step-by-step protocols, and offer insights into the optimization of these powerful synthetic transformations.

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental asymmetry in nature dictates that enantiomers of a chiral drug molecule often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize molecules as single enantiomers—a practice known as asymmetric synthesis—is not merely an academic exercise but a critical necessity in the development of safer and more effective medicines.[2]

Chiral heterocycles, particularly scaffolds like tetrahydroisoquinolines (THIQs) and morpholines, are privileged structures found in a multitude of FDA-approved drugs and natural products, exhibiting a wide spectrum of biological activities.[3][4][5] The synthesis of these frameworks with precise control over their stereochemistry is therefore a paramount objective in medicinal chemistry.[6]

One of the most robust strategies for achieving stereocontrol is the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction in a diastereoselective manner.[7][8][9] After the key stereocenter-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched product. Among the pantheon of such tools, chiral amino alcohols derived from natural amino acids have proven exceptionally versatile.[10] This guide focuses on derivatives of phenylglycinol, specifically 2-ethoxy-phenylglycinol, as a powerful chiral director for constructing key heterocyclic cores.

Core Application I: Diastereoselective Synthesis of Tetrahydroisoquinolines (THIQs)

The 1-substituted tetrahydroisoquinoline (THIQ) motif is a cornerstone of natural product chemistry and pharmaceuticals, forming the core of alkaloids and synthetic drugs with applications ranging from anticancer to antihypertensive agents.[3][11] The Pictet-Spengler reaction is the most classic and powerful method for constructing this scaffold.[12][13]

Mechanistic Principle: The Pictet-Spengler Reaction

The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or the corresponding iminium ion under acidic conditions). This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to forge the new heterocyclic ring.[13][14] When the β-arylethylamine is tethered to a chiral auxiliary like a 2-ethoxy-phenylglycinol derivative, the bulky, stereodefined group effectively shields one face of the iminium ion, forcing the cyclization to occur from the less hindered face, thus leading to the preferential formation of one diastereomer.[15]

Sources

- 1. New mechanism to transfer chirality between molecules in the nanoscale field | EurekAlert! [eurekalert.org]

- 2. New mechanism to transfer chirality between molecules in the nanoscale field - Current events - University of Barcelona [web.ub.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Medicinal Chemistry: 2nd Edition | Pharmaceuticals | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. york.ac.uk [york.ac.uk]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

reductive amination protocols for 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

Application Note: Optimized Reductive Amination Strategies for 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

Executive Summary

This guide details optimized protocols for the reductive amination of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol (Compound A) . This substrate presents unique synthetic challenges due to its dual-nucleophilic nature (amine + hydroxyl), the steric bulk of the ortho-ethoxy substituent, and the electronic lability of the benzylic C-N bond.

We present three distinct methodologies tailored to specific substrate classes (aldehydes vs. ketones) and scale requirements. Special emphasis is placed on the "Oxazolidine Shunt"—a competitive equilibrium often mistaken for reaction stalling—and strategies to mitigate benzylic hydrogenolysis.

Chemical Context & Mechanistic Challenges

Compound A is a derivative of phenylglycinol. Its reactivity profile is defined by three structural features:

- -Amino Alcohol Motif: The proximity of the hydroxyl group to the amine allows for the formation of a 5-membered 1,3-oxazolidine ring upon reaction with aldehydes. This is not a dead-end but a stable intermediate that must be ring-opened during reduction.[1]

-

Benzylic Amine: The C-N bond is susceptible to cleavage (hydrogenolysis) under aggressive hydrogenation conditions.

-

2-Ethoxy Substituent: This group acts as an electron-donating group (EDG), stabilizing the benzylic carbocation character, which paradoxically increases the risk of hydrogenolysis while also providing steric hindrance that slows initial imine formation.

Mechanism: The Oxazolidine Shunt

Unlike simple amines, Compound A does not merely form an imine. It exists in an equilibrium between the open-chain imine and the cyclic oxazolidine.

Figure 1: The Oxazolidine Shunt. The cyclic oxazolidine is often the resting state of the reaction before reduction. Standard NMR monitoring may fail to show an imine peak, leading to false negatives regarding reaction progress.

Protocol A: The "Gold Standard" (STAB)

Best For: Aldehydes, Acid-Sensitive Substrates, Small to Mid-Scale.

Reagent: Sodium Triacetoxyborohydride (STAB) [

Rationale: STAB is a mild hydride donor that does not reduce aldehydes/ketones appreciably but rapidly reduces iminium ions. The use of acetic acid promotes the ring-opening of the oxazolidine back to the iminium ion, driving the reaction to completion [1].

Materials

-

Substrate: 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol (1.0 equiv).

-

Carbonyl: Aldehyde (1.1–1.2 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1] Note: DCE often provides faster kinetics due to higher polarity.

-

Reductant:

(1.5 equiv). -

Catalyst: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Procedure

-

Solvation: Charge a dry flask with Compound A (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (

concentration). -

Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Formation of the oxazolidine/imine equilibrium occurs here.[2]

-

-

Reduction: Cool the mixture to

(optional, but recommended to suppress side reactions). Add -

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Monitoring: TLC/LC-MS.[1] Look for the disappearance of the aldehyde.

-

-

Quench: Quench with saturated aqueous

until gas evolution ceases. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Protocol B: Titanium-Mediated Reductive Amination

Best For: Ketones, Sterically Hindered Aldehydes, "Sluggish" Reactions.[1]

Reagent: Titanium(IV) Isopropoxide [

Rationale: Ketones are less electrophilic and struggle to form imines with hindered amines like Compound A.

Materials

-

Substrate: Compound A (1.0 equiv).

-

Carbonyl: Ketone (1.1–1.5 equiv).

-

Additive:

(1.2–1.5 equiv). -

Reductant: Sodium Borohydride (

) (1.5 equiv). -

Solvent: THF or Ethanol (Absolute).

Step-by-Step Procedure

-

Complexation: In a dry flask under

, combine Compound A and the Ketone in neat -

Incubation: Stir at RT for 6–12 hours.

-

Note: The solution often becomes viscous. This step ensures maximum conversion to the titanated imine species.

-

-

Dilution: Dilute with absolute Ethanol (

relative to substrate). -

Reduction: CAREFULLY add

(1.5 equiv). Warning: Exothermic with gas evolution.[1] -

Hydrolysis (Critical): After reaction completion (check LC-MS), quench by adding

or aqueous -

Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

-

Workup: Separate phases, wash with brine, and concentrate.

Protocol C: Catalytic Hydrogenation (Use with Caution)

Best For: Industrial Scale-up, Benzyl-protected Aldehydes.[1] Risk: High Risk of Hydrogenolysis.

Rationale: While "greener," the ortho-ethoxy group makes the benzylic bond electron-rich and prone to cleavage.[1] Standard

Safe Protocol Modifications:

-

Catalyst: Use Platinum on Carbon (

) or Sulfided Platinum ( -

Pressure: Keep

pressure low ( -

Solvent: Ethanol or Methanol.[4] Avoid adding acid (which accelerates hydrogenolysis).

Comparison of Methodologies

| Feature | Protocol A (STAB) | Protocol B (Ti-Mediated) | Protocol C (Hydrogenation) |

| Primary Target | Aldehydes | Ketones / Hindered Aldehydes | Scale-up (Aldehydes) |

| Reactivity | Mild, Selective | High (Lewis Acid activated) | Variable |

| Oxazolidine Handling | Excellent (Acid opens ring) | Good (Ti coordinates oxygen) | Poor (Slow kinetics) |

| Side Reaction Risk | Low | Low | High (Benzylic Cleavage) |

| Water Tolerance | Moderate | Low (Must be anhydrous) | High |

Troubleshooting Guide

Issue 1: Reaction Stalls (LC-MS shows Mass of Substrate + Carbonyl - H2O)

-

Diagnosis: The reaction is stuck at the Oxazolidine stage.

-

Solution: The oxazolidine is stable and not reducing.

-

For STAB: Add more Acetic Acid (up to 2-3 equiv) to protonate the ring oxygen and force it open to the iminium.

-

For Ti: Increase temperature to

before adding borohydride.

-

Issue 2: Loss of Ethoxy-Phenyl Group or Ammonia Production

-

Diagnosis: Hydrogenolysis has occurred.[5]

-

Solution:

-

If using Hydrogenation: Switch to STAB immediately.

-

If using STAB: Ensure temperature was kept low (

) during addition.

-

Issue 3: Dialkylation (Formation of Tertiary Amine)

-

Diagnosis: The primary amine product reacted with a second equivalent of aldehyde.

-

Solution:

-

Ensure the Aldehyde is added to the Amine (inverse addition).

-

Use a slight excess of the Amine (1.1 equiv) rather than the Aldehyde.

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

- Rylander, P. N. (1979). Hydrogenation Methods. Academic Press. (General reference for Pt vs Pd selectivity in benzylic systems).

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]